1-Bromo-7-phenylheptane
Overview
Description
1-Bromo-7-phenylheptane is an organic compound belonging to the family of haloalkanes. It is characterized by a bromine atom attached to the first carbon of a heptane chain, which also has a phenyl group attached to the seventh carbon. The molecular formula of this compound is C13H19Br, and it has a molecular weight of 255.19 g/mol .
Scientific Research Applications
1-Bromo-7-phenylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions involving haloalkanes. Researchers use it to investigate the mechanisms of dehalogenase enzymes.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
1-Bromo-7-phenylheptane is classified as dangerous. It is harmful if swallowed or comes in contact with skin. It can cause skin irritation and serious eye irritation . Appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Target of Action
1-Bromo-7-phenylheptane is a type of alkyl halide . Alkyl halides are known to undergo nucleophilic substitution and elimination reactions . The primary targets of this compound are likely to be nucleophiles, which are species that donate an electron pair to form a chemical bond.
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as nucleophilic substitution . In this process, a nucleophile donates an electron pair to form a new bond with the carbon atom attached to the bromine in this compound . This results in the removal of the bromine atom and the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving nucleophilic substitution reactions . These reactions are fundamental to many biological processes, including the metabolism of various compounds. The downstream effects of these reactions can be diverse, depending on the specific nucleophile involved and the resulting compound formed.
Pharmacokinetics
As an alkyl halide, it is reasonable to expect that it would be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophile it reacts with and the resulting compound formed. This could potentially lead to a wide range of effects, given the diversity of nucleophilic substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other nucleophiles in the environment could compete with the intended target, potentially affecting the compound’s efficacy . Additionally, factors such as temperature and pH could influence the rate of the nucleophilic substitution reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-phenylheptane can be synthesized through the bromination of 7-phenylheptane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane chain, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-phenylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination Reactions: Under the influence of a strong base, this compound can undergo elimination to form alkenes
Oxidation: The phenyl group in this compound can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Phenyl ketones or carboxylic acids.
Comparison with Similar Compounds
1-Bromoheptane: Similar in structure but lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
1-Bromo-7-methylheptane: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
1-Chloro-7-phenylheptane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in halogen properties.
Uniqueness: 1-Bromo-7-phenylheptane is unique due to the presence of both a bromine atom and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
7-bromoheptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYSAHLPRDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370825 | |
Record name | 1-Bromo-7-phenylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78573-85-0 | |
Record name | 1-Bromo-7-phenylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78573-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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